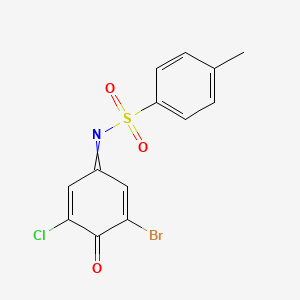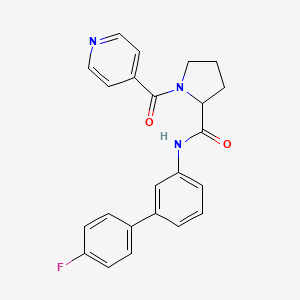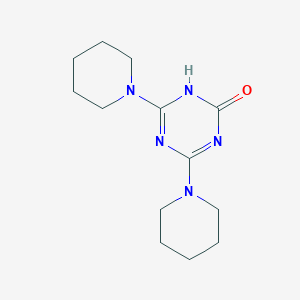![molecular formula C15H16N2O3S B6012465 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6012465.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as Celecoxib, a nonsteroidal anti-inflammatory drug that inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising drug candidate for the treatment of various diseases.
Mechanism of Action
Celecoxib exerts its therapeutic effects by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the COX-2 enzyme. Celecoxib can also induce apoptosis in cancer cells and suppress angiogenesis, which can inhibit the growth and proliferation of cancer cells. In Alzheimer's disease, Celecoxib can reduce inflammation and improve cognitive function. In cardiovascular diseases, Celecoxib can reduce the risk of heart attacks and strokes by reducing inflammation.
Advantages and Limitations for Lab Experiments
Celecoxib has several advantages for lab experiments. It is readily available, easy to synthesize, and has well-established pharmacological properties. Celecoxib is also relatively safe and well-tolerated, which makes it a suitable drug candidate for various diseases. However, Celecoxib has some limitations for lab experiments. It can have off-target effects, which can affect the interpretation of experimental results. Celecoxib can also have variable effects depending on the disease and the experimental conditions.
Future Directions
There are several future directions for the research on Celecoxib. One direction is to explore its potential therapeutic applications in other diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is to investigate the mechanisms of action of Celecoxib in different diseases and cell types. Furthermore, future research can focus on developing new Celecoxib derivatives with improved pharmacological properties and reduced side effects.
Synthesis Methods
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone involves the reaction of 4-methyl-2-(4-methylsulfonylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to yield Celecoxib.
Scientific Research Applications
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that Celecoxib can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, Celecoxib has been shown to reduce inflammation and improve cognitive function. In cardiovascular diseases, Celecoxib has been shown to have anti-inflammatory effects that can reduce the risk of heart attacks and strokes.
properties
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-11(4-5-13(9)20-3)12(18)8-21-15-16-10(2)7-14(19)17-15/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYBPSDJOBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B6012417.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6012428.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6012435.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6012444.png)
![2-{[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6012450.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6012480.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6012484.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)
